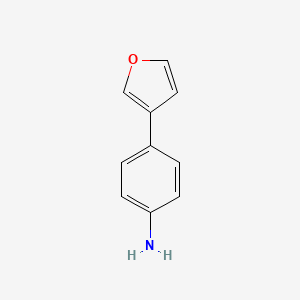

Benzenamine, 4-(3-furanyl)-

Description

Structural Framework and Significance in Arylamine and Furan (B31954) Chemistry

The structural framework of Benzenamine, 4-(3-furanyl)- is characterized by two key components: the arylamine group and the furan ring.

Arylamine Component: The benzenamine portion of the molecule provides the basicity and nucleophilicity characteristic of aromatic amines. lkouniv.ac.inwisdomlib.orgfiveable.me The amino group (-NH2) is a strong activating group, influencing the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution reactions. libretexts.org The parent compound, aniline (B41778) (benzenamine), is a cornerstone in the synthesis of a vast array of organic compounds, including dyes, pharmaceuticals, and polymers. atamanchemicals.comwisdomlib.orgdcceew.gov.au

The combination of these two moieties in Benzenamine, 4-(3-furanyl)- results in a molecule with a unique electronic distribution and reactivity profile, making it a valuable intermediate in the synthesis of more complex structures.

Table 1: Physicochemical Properties of Benzenamine, 4-(3-furanyl)- and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzenamine, 4-(3-furanyl)- | 50923-56-3 | C₁₀H₉NO | 159.18 |

| Aniline (Benzenamine) | 62-53-3 | C₆H₇N | 93.13 |

| Furan | 110-00-9 | C₄H₄O | 68.07 |

| Benzenamine, 4-(trifluoromethyl)- | 455-14-1 | C₇H₆F₃N | 161.12 |

This table is generated based on available data and may not be exhaustive.

Historical Context of Related Aromatic Amines and Furan-Substituted Compounds

The study of aromatic amines dates back to the 19th century, with aniline being one of the first to be synthesized and utilized extensively in the burgeoning dye industry. atamanchemicals.com The development of synthetic methods for aromatic amines, such as the reduction of nitroaromatics and the Gabriel synthesis, has been a cornerstone of organic chemistry. lkouniv.ac.inrsc.org

Furan chemistry also has a rich history, with the first derivative, 2-furoic acid, being described in 1780. wikipedia.orgutripoli.edu.ly The elucidation of furan's structure and its subsequent use as a versatile building block in synthesis have significantly contributed to the field of heterocyclic chemistry. numberanalytics.comnumberanalytics.com The Paal-Knorr furan synthesis is a classic method for the formation of the furan ring. acs.org

The synthesis of compounds containing both furan and aromatic amine moieties has been an area of continuous development, driven by the quest for novel materials and biologically active molecules.

Current Research Landscape and Emerging Trends Pertaining to 4-Substituted Benzenamines with Heteroaryl Moieties

Current research on 4-substituted benzenamines bearing heteroaryl groups, such as the furan in Benzenamine, 4-(3-furanyl)-, is vibrant and multifaceted. Key areas of investigation include:

Synthesis of Novel Derivatives: Researchers are continuously exploring new and efficient synthetic routes to access a wider variety of these compounds. This includes the use of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, to form the carbon-carbon bond between the aromatic and heteroaromatic rings.

Materials Science: These compounds are being investigated for their potential applications in materials science. For instance, polymers derived from furan-containing anilines have been studied for their electrochemical properties and potential use in anti-corrosion coatings. researchgate.netresearchgate.net

Medicinal Chemistry: The unique structural features of these compounds make them attractive scaffolds for the design of new therapeutic agents. The incorporation of a furan ring into a benzenamine structure can modulate the compound's biological activity. utripoli.edu.ly For example, derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov

Electronic and Photophysical Properties: The electronic interplay between the electron-donating amine group and the electron-rich furan ring can lead to interesting photophysical properties. Studies on related molecules with furan bridges have explored their potential as fluorescent probes and in the development of light-emitting materials. researchgate.net

The ongoing research in this area continues to uncover new properties and applications for this fascinating class of compounds, highlighting the enduring importance of exploring the synergy between different chemical functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-(furan-3-yl)aniline |

InChI |

InChI=1S/C10H9NO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2 |

InChI Key |

NSKKXDBWURWAOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Benzenamine, 4 3 Furanyl and Analogous Structures

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the 4-(3-furanyl)aniline skeleton by forming the crucial carbon-carbon bond between the aniline (B41778) and furan (B31954) rings. These methods often employ powerful transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of C-C bonds between sp²-hybridized carbon atoms, making them ideal for synthesizing biaryl compounds like 4-(3-furanyl)aniline. wikipedia.org

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound with an organohalide. nih.gov For the synthesis of the target molecule, this could involve coupling 3-furanylboronic acid with 4-bromoaniline (B143363) or 4-aminophenylboronic acid with 3-bromofuran (B129083). The reaction is valued for its mild conditions, tolerance of various functional groups, and the use of generally stable and less toxic boron reagents. nih.govmdpi.com

The Stille reaction provides another route, coupling an organotin compound with an organic halide. wikipedia.org This reaction is noted for the stability of the organostannane reagents to air and moisture. nih.gov The synthesis could proceed by reacting a 3-(tributylstannyl)furan with a 4-haloaniline. Despite its utility, the toxicity of organotin compounds is a significant drawback. wikipedia.org

The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide. researchgate.net While organozinc reagents are more reactive than their boronic acid or organotin counterparts, often leading to faster reaction times, they are also more sensitive to air and moisture. taylorandfrancis.comnih.gov The synthesis of 4-(3-furanyl)aniline via this method would typically involve the reaction of a 3-furanylzinc halide with a 4-haloaniline.

| Reaction | Organometallic Reagent (Furan) | Aryl Partner (Aniline) | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Furanylboronic acid/ester | 4-Haloaniline | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Mild conditions, low toxicity of reagents. nih.gov | Boronic acids can be unstable. |

| Stille | 3-(Tributylstannyl)furan | 4-Haloaniline | Pd(0) complexes | Reagents are stable to air and moisture. nih.gov | High toxicity of tin compounds. wikipedia.org |

| Negishi | 3-Furanylzinc halide | 4-Haloaniline | Pd(0) or Ni complexes | High reactivity, good functional group tolerance. taylorandfrancis.com | Reagents are sensitive to air and moisture. taylorandfrancis.com |

An alternative to forming the C-C bond between two pre-existing rings is to construct the furan ring onto an aniline precursor. The Paal-Knorr furan synthesis is a classic method for synthesizing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. To produce 4-(3-furanyl)aniline, a precursor such as a 1-(4-aminophenyl)-1,4-dicarbonyl compound could undergo intramolecular cyclization. This approach is powerful for creating substituted furans by varying the structure of the dicarbonyl starting material. organic-chemistry.org

Modern synthetic chemistry increasingly favors one-pot and multi-component reactions (MCRs) due to their efficiency, reduction in waste, and ability to rapidly build molecular complexity. nih.gov While a specific MCR for Benzenamine, 4-(3-furanyl)- is not prominently documented, analogous syntheses of N-aryl and 4-aryl substituted heterocycles are common. acs.org For example, MCRs have been developed for the synthesis of N-aryl-4-aryldihydropyridines from an aniline, an aldehyde, and other active methylene (B1212753) compounds. nih.gov Such strategies could potentially be adapted, using furfural (B47365) as the aldehyde component, to generate related structures in a single synthetic operation.

Synthesis via Precursor Transformation

These methods begin with a molecule where the aryl-furan linkage is already established. The target aniline is then generated by modifying a functional group on the benzene (B151609) ring.

A common and reliable two-step approach involves the synthesis of a nitroaryl-furanyl intermediate, followed by its reduction. First, 1-(3-furanyl)-4-nitrobenzene is synthesized, typically via a Suzuki or other cross-coupling reaction between 3-bromofuran and 4-nitrophenylboronic acid, or vice versa. The subsequent reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. nih.gov A wide variety of reagents can accomplish this, offering flexibility based on functional group compatibility and reaction conditions. organic-chemistry.org

Common methods for this reduction include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel with hydrogen gas.

Metal/Acid Reduction: Classic methods using metals like tin, iron, or zinc in the presence of a strong acid (e.g., HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney Nickel or iron(III) chloride. isuct.rumdpi.com

Modern Reagents: Metal-free options such as trichlorosilane (B8805176) or diboron (B99234) compounds offer mild and chemoselective alternatives. nih.govorganic-chemistry.org

| Reducing Agent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol, room temperature | Common, high-yielding, but requires specialized equipment for handling H₂ gas. |

| Fe / HCl or NH₄Cl | Ethanol/Water, reflux | Inexpensive and effective, but often requires strongly acidic conditions. |

| SnCl₂·2H₂O | Ethyl acetate, reflux | A mild and common laboratory-scale method. |

| N₂H₄·H₂O, Raney Ni | Ethanol, reflux | A powerful transfer hydrogenation method. isuct.ru |

| HSiCl₃ / Tertiary Amine | Dichloromethane, room temperature | A mild, metal-free option with good functional group tolerance. organic-chemistry.org |

This approach involves forming the carbon-nitrogen bond as the final key step. The required precursor, a 3-(4-halophenyl)furan, is first synthesized via a C-C cross-coupling reaction. This intermediate is then subjected to a C-N coupling reaction to install the amine group.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.org It has become a premier method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. acsgcipr.orgorganic-chemistry.org To synthesize the target compound, 3-(4-bromophenyl)furan (B2511232) could be coupled with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specialized conditions. organic-chemistry.org

The Ullmann condensation is a copper-catalyzed alternative for forming C-N bonds. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations using soluble copper catalysts and specific ligands allow the reaction to proceed under milder conditions. researchgate.net This method can be used to couple 3-(4-iodophenyl)furan with an amine source.

Catalytic Aspects in Synthesis

The synthesis of bi-aromatic systems, such as Benzenamine, 4-(3-furanyl)-, and its analogs, relies heavily on catalytic methodologies that facilitate the efficient formation of carbon-carbon (C-C) and carbon-heteroatom bonds. These catalytic approaches are pivotal in modern organic synthesis, offering pathways with high selectivity, improved yields, and milder reaction conditions compared to classical stoichiometric methods. The choice of catalyst—ranging from transition metals to small organic molecules—profoundly influences the reaction's efficiency, scope, and environmental impact.

Transition Metal Catalysis (e.g., Palladium, Copper, Nickel)

Transition metal catalysis is a cornerstone for the construction of aryl-aryl and aryl-heteroaryl bonds, which are central to the structure of Benzenamine, 4-(3-furanyl)-. Metals from Group 10, particularly palladium and nickel, are renowned for their efficacy in cross-coupling reactions. mdpi.com Copper, a more economical alternative, also provides unique reactivity for C-N and C-O bond formations. researchgate.netrsc.org These methods typically involve the coupling of an organometallic reagent with an organic halide or triflate, enabling the precise assembly of complex molecular architectures.

Palladium (Pd): Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are among the most powerful tools for synthesizing structures analogous to Benzenamine, 4-(3-furanyl)-. The Suzuki coupling, for instance, could involve the reaction of a 3-furanylboronic acid with a 4-haloaniline derivative. Palladium complexes exhibit high tolerance for a wide array of functional groups, which allows for the synthesis of complex molecules in fewer steps. mdpi.com Research has also focused on the direct C-H functionalization of anilines, providing a more atom-economical route that avoids the pre-functionalization of starting materials. kcl.ac.uk Furthermore, palladium catalysts have been successfully used in the carbonylation of alcohols, such as furfuryl alcohol, to produce functionalized furans which can serve as key intermediates. mdpi.com

Copper (Cu): Copper catalysis offers an efficient and cost-effective alternative to palladium for certain transformations. Copper-catalyzed reactions are particularly useful for the synthesis of furans and for N-arylation reactions. hud.ac.uknih.gov For example, methods have been developed for copper-catalyzed intramolecular O-vinylation of ketones to access furan rings. hud.ac.uk In the context of aniline derivatization, copper catalysts can facilitate the ortho-C-H amination of protected anilines, demonstrating their utility in forming new C-N bonds directly on the aniline core. rsc.org

Nickel (Ni): As a more earth-abundant and less expensive metal, nickel has gained significant attention as a catalyst for cross-coupling reactions. illinois.edu Nickel catalysts can mediate the synthesis of indoles through the annulation of alkynes with anilines, a transformation that involves C-H/N-H bond functionalization. semanticscholar.org This strategy is highly step-economical and can proceed in the absence of metal oxidants. semanticscholar.org Nickel's unique reactivity also enables novel transformations, such as the decarbonylative silylation of silyl (B83357) ketones to produce arylsilanes, highlighting its versatility in activating strong chemical bonds. organic-chemistry.org Recent developments have also shown nickel's utility in forming N-N bonds, further expanding its synthetic applications. organic-chemistry.org

Table 1: Comparison of Transition Metal Catalysts in Analogous Syntheses

Organocatalysis and Metal-Free Approaches

In the quest for more sustainable and cost-effective synthetic methods, organocatalysis and metal-free reactions have emerged as powerful alternatives to transition metal-based systems. wikipedia.org Organocatalysis utilizes small, purely organic molecules to accelerate chemical reactions, often providing high levels of stereoselectivity. nih.govprinceton.edu Metal-free approaches leverage reagents or conditions such as heat, light, or basic/acidic promoters to achieve transformations without any metal catalyst. nih.gov

Organocatalysis: Organocatalysis is a form of catalysis where the rate of a chemical reaction is increased by an organic catalyst composed of elements like carbon, hydrogen, sulfur, and other nonmetals. wikipedia.org A key advantage is the avoidance of metal contaminants in the final product, which is particularly crucial in pharmaceutical synthesis. princeton.edu Common activation modes in organocatalysis include enamine and iminium ion formation, which are central to the work that led to the 2021 Nobel Prize in Chemistry. wikipedia.org For instance, secondary amines like proline can catalyze reactions by forming transient chiral enamines or iminium ions with carbonyl compounds. mdpi.com While direct application to Benzenamine, 4-(3-furanyl)- synthesis is not extensively documented, these principles can be applied to create key furan or aniline intermediates through reactions like asymmetric Michael additions or Friedel-Crafts alkylations. wikipedia.org

Metal-Free Approaches: Metal-free synthesis often relies on the inherent reactivity of substrates under specific conditions. For example, base-catalyzed reactions have been developed for the efficient synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds, obviating the need for expensive metal catalysts. nih.gov Other strategies involve the direct functionalization of C-H bonds under metal-free conditions, such as the four-component synthesis of quinazolines from simple anilines and aldehydes, where ammonium (B1175870) iodide serves as a nitrogen source. rsc.org Such methods are highly desirable as they often involve readily available starting materials and can lead to complex products in a single step. rsc.orgmdpi.com The synthesis of halobenzo[b]furans has also been achieved via o-lithiation reactions, completely avoiding transition metals. nih.gov

Table 2: Examples of Organocatalytic and Metal-Free Reactions

Chemical Reactivity and Mechanistic Investigations of Benzenamine, 4 3 Furanyl

Reactions at the Amino Group

The amino group in Benzenamine, 4-(3-furanyl)- is a primary aromatic amine, and its reactivity is characteristic of anilines. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, enabling a variety of important chemical transformations.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group can readily participate in nucleophilic substitution reactions with alkylating and acylating agents.

N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. A common and environmentally benign method for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. nih.govnih.gov This process typically involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine by the metal hydride species. nih.gov The use of alcohols as alkylating agents is advantageous as the only byproduct is water. mdma.ch

N-Acylation is a fundamental reaction for the synthesis of amides, which are important precursors in fine chemicals and pharmaceuticals. orientjchem.org This transformation is typically achieved by reacting the amine with an acylating agent such as acetic anhydride or acetyl chloride. orientjchem.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. These reactions can often be carried out under catalyst-free conditions or with the aid of acidic or basic catalysts. orientjchem.org

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Primary Alcohol (e.g., R-CH₂OH) | Secondary Amine | Metal catalyst (e.g., Ru, W), heat nih.govnih.gov |

| N-Acylation | Acetic Anhydride | Acetamide | Room temperature, optional catalyst orientjchem.org |

Formation of Schiff Bases and Imines

Primary aromatic amines like Benzenamine, 4-(3-furanyl)- react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. masterorganicchemistry.comderpharmachemica.com These compounds are characterized by a carbon-nitrogen double bond (C=N). researchgate.net The formation of an imine is a reversible process that typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com This reaction is often catalyzed by acids or bases and is crucial in the synthesis of various biologically active compounds and metal complexes. nih.govunsri.ac.id

The general mechanism involves:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group.

Elimination of water to form an iminium ion.

Deprotonation to yield the neutral imine. youtube.com

Diazotization and Subsequent Transformations

The primary amino group of Benzenamine, 4-(3-furanyl)- can be converted into a diazonium salt through a process called diazotization. libretexts.orgbyjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgchemicalnote.com The resulting arenediazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of molecular nitrogen (N₂). chemistrysteps.com

The general steps for the mechanism of diazotization are:

Formation of nitrous acid from sodium nitrite and a strong acid.

Protonation of nitrous acid and loss of water to form the nitrosonium ion (NO⁺).

Nucleophilic attack of the amine on the nitrosonium ion.

A series of proton transfers and elimination of water to form the diazonium ion. chemicalnote.comunacademy.com

Once formed, the diazonium salt of Benzenamine, 4-(3-furanyl)- can undergo various transformations:

Sandmeyer Reaction : This reaction allows for the replacement of the diazonium group with a halide (Cl⁻, Br⁻) or a cyanide group (CN⁻) using the corresponding copper(I) salt as a catalyst or reagent. libretexts.orgwikipedia.org This provides a versatile method for introducing a range of functional groups onto the aromatic ring that are not easily introduced by direct electrophilic substitution. wikipedia.orgnih.gov

Azo Coupling : Diazonium salts can act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols or other anilines, to form azo compounds. wikipedia.orgresearchgate.net This reaction is the basis for the synthesis of a large class of dyes and pigments. wikipedia.orgunb.ca

Reactions at the Furan (B31954) Ring

The furan ring in Benzenamine, 4-(3-furanyl)- is an electron-rich aromatic heterocycle that exhibits its own distinct reactivity, primarily involving electrophilic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution on the Furan Moiety

Furan is considerably more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. wikipedia.orgchemicalbook.compearson.com Reactions with electrophiles are significantly faster than in benzene and can often proceed under milder conditions. chemicalbook.com

Substitution on the furan ring preferentially occurs at the C2 (α) position because the intermediate carbocation formed by electrophilic attack at this position is more resonance-stabilized than the intermediate formed from attack at the C3 (β) position. chemicalbook.comonlineorganicchemistrytutor.compearson.com In Benzenamine, 4-(3-furanyl)-, the furan ring is substituted at the 3-position. The aminophenyl group at this position will influence the regioselectivity of further substitution on the furan ring. The amino group is strongly activating, and its electronic effects will be transmitted through the phenyl ring to the furan moiety, likely further enhancing its reactivity towards electrophiles.

| Reaction | Reagent | Typical Product |

|---|---|---|

| Nitration | Acetyl nitrate pharmaguideline.com | 2-Nitrofuran derivative |

| Sulfonation | Pyridine-SO₃ complex pharmaguideline.com | Furan-2-sulfonic acid derivative |

| Halogenation | Br₂ in dioxane pearson.com | 2-Bromofuran derivative |

Cycloaddition Pathways Involving Furan (e.g., Diels-Alder reactions)

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgwikipedia.org However, the aromatic character of furan (resonance energy of ~16 kcal/mol) makes it less reactive as a diene compared to non-aromatic counterparts like cyclopentadiene. wikipedia.orgrsc.org Consequently, the Diels-Alder reaction with furan is often reversible, and the retro-Diels-Alder reaction can be favored at higher temperatures. wikipedia.org

The reactivity of the furan ring in a Diels-Alder reaction can be influenced by substituents. Electron-donating groups on the furan ring generally increase its reactivity as a diene. rsc.orgresearchgate.net The reaction is most effective with strong dienophiles. The aminophenyl substituent in Benzenamine, 4-(3-furanyl)- is expected to have an electronic influence on the diene character of the furan ring. The reaction typically yields an oxabicycloheptene derivative. acs.org

Ring-Opening and Rearrangement Reactions of Furan

The furan ring in Benzenamine, 4-(3-furanyl)- is susceptible to cleavage under specific conditions, a characteristic reaction of the furan heterocycle. Furan's ability to undergo reactions that proceed with dearomatization is a key aspect of its synthetic utility. acs.org

Under acidic conditions, the furan ring can be hydrolyzed to yield a 1,4-dicarbonyl compound. acs.org For Benzenamine, 4-(3-furanyl)-, protonation of the furan ring, particularly in the presence of electron-releasing substituents like the aniline (B41778) group, can generate reactive electrophiles that may lead to polymerization or ring-opening. pharmaguideline.com Oxidative ring-opening is another significant reaction pathway. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid can lead to the cleavage of the furan ring. acs.orgpharmaguideline.com

Rearrangement reactions of the furan core itself are less common but can be part of synthetic cascades. For instance, certain substituted furans can be synthesized through rearrangement pathways involving precursors like vinyloxiranes or through cascades like the propargyl-Claisen rearrangement followed by heterocyclization. organic-chemistry.org While not directly documented for Benzenamine, 4-(3-furanyl)-, these principles suggest potential, albeit specialized, rearrangement pathways.

Reactions at the Benzene Ring

The reactivity of the benzene ring in Benzenamine, 4-(3-furanyl)- is dominated by the powerful activating effect of the amino group, making it highly susceptible to electrophilic attack.

The amino group (-NH₂) is a strong activating group for electrophilic aromatic substitution (EAS) due to its ability to donate its lone pair of electrons into the benzene ring's π-system. byjus.comchemistrysteps.comwikipedia.org This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. chemistrysteps.comatamanchemicals.com

The resonance effect of the amino group concentrates this increased electron density at the ortho and para positions relative to the amino group. byjus.comwikipedia.org Consequently, the -NH₂ group is a powerful ortho, para-director. In Benzenamine, 4-(3-furanyl)-, the para position is already occupied by the 3-furanyl group. Therefore, electrophilic substitution is strongly directed to the two equivalent ortho positions (positions 2 and 6).

However, the reaction conditions can dramatically alter this directing effect. In strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.comchemistrysteps.com The positive charge on the nitrogen atom transforms the group into a strong electron-withdrawing group via the inductive effect. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (positions 3 and 5). byjus.compearson.com

Table 1: Directing Effects on the Aniline Moiety of Benzenamine, 4-(3-furanyl)-

| Reaction Condition | Nature of -NH₂ Group | Ring Activity | Primary Position of Substitution |

|---|---|---|---|

| Neutral / Basic | Activating, Electron-donating | Activated | Ortho (positions 2, 6) |

Common EAS reactions for anilines include halogenation, nitration, and sulfonation. byjus.commasterorganicchemistry.com Due to the high reactivity of the aniline ring, these reactions often proceed under mild conditions. For example, the bromination of aniline with bromine water occurs rapidly at room temperature to yield a poly-substituted product. byjus.com

Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, resulting in the replacement of a leaving group. This reaction is fundamentally different from EAS and requires the aromatic ring to be electron-poor. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comyoutube.com

The benzene ring in Benzenamine, 4-(3-furanyl)- is highly electron-rich due to the electron-donating amino group. atamanchemicals.com Furthermore, it lacks a suitable leaving group in its stable form. Consequently, Benzenamine, 4-(3-furanyl)- is not an appropriate substrate for the classic addition-elimination SₙAr mechanism. Such reactions are generally unfavorable for aniline and its simple derivatives. nih.gov For SₙAr to occur on an aniline derivative, the ring would need to be substantially modified with powerful electron-withdrawing groups, or the reaction would have to proceed through an alternative mechanism, such as one involving a diazonium salt intermediate. atamanchemicals.com

Mechanistic Elucidation of Key Transformations

The reactions of Benzenamine, 4-(3-furanyl)- can proceed through different mechanistic pathways depending on the reagents and conditions employed.

Free radical reactions occur in a three-step process: initiation, propagation, and termination. libretexts.orglumenlearning.com

Initiation: The initial formation of a radical species, often induced by heat or UV light. libretexts.orglumenlearning.com

Propagation: A "chain reaction" phase where a radical reacts with a stable molecule to form a new radical. libretexts.orglumenlearning.com

While specific radical reactions for Benzenamine, 4-(3-furanyl)- are not extensively documented, the aniline moiety can participate in such pathways. For instance, anilines can react with highly reactive radicals like the hydroxyl radical (OH•). Computational studies on 4-methyl aniline's reaction with OH radicals show that both addition to the ring and hydrogen abstraction can occur. mdpi.com A plausible radical pathway for Benzenamine, 4-(3-furanyl)- would be the abstraction of a hydrogen atom from the amino group by a radical initiator (R•), forming a resonance-stabilized anilino radical. This radical intermediate could then participate in further propagation steps.

Hypothetical Radical Initiation Step: C₁₀H₉NO + R• → C₁₀H₈NO• + RH

Most of the characteristic reactions of Benzenamine, 4-(3-furanyl)- proceed through ionic pathways involving charged intermediates.

The electrophilic aromatic substitution on the benzene ring follows a well-established ionic mechanism. An electrophile (E⁺) attacks the electron-rich aniline ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmakingmolecules.com The positive charge in this intermediate is delocalized over the ring and, crucially, onto the nitrogen atom of the amino group, which provides substantial stabilization. wikipedia.org The reaction concludes with the loss of a proton (H⁺) from the carbon atom that was attacked, restoring the ring's aromaticity and yielding the substituted product. makingmolecules.com

The ring-opening of the furan moiety under acidic conditions also proceeds via an ionic pathway. The initial step is the protonation of the furan ring, making it more susceptible to attack by a nucleophile (such as water). This nucleophilic attack leads to a series of steps that ultimately result in the cleavage of the C-O bonds within the ring and the formation of a dicarbonyl compound. acs.org

Catalytic Reaction Mechanisms

The synthesis of Benzenamine, 4-(3-furanyl)- often involves palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-nitrogen bonds. The most pertinent catalytic mechanisms for the formation of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions provide efficient routes to couple the aniline and furan moieties.

One of the primary catalytic pathways for the synthesis of Benzenamine, 4-(3-furanyl)- is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. For the synthesis of Benzenamine, 4-(3-furanyl)-, this would involve the reaction of a 4-haloaniline derivative with 3-furanylboronic acid, or a 3-halofuran with a 4-aminophenylboronic acid derivative.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition with the aryl halide (e.g., 4-bromoaniline). This step forms a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., 3-furanylboronic acid) is activated by a base, forming a borate complex. This complex then transfers the furan group to the Pd(II) center, displacing the halide and forming a new Pd(II)-furan complex.

Reductive Elimination: The final step is the reductive elimination of the desired product, Benzenamine, 4-(3-furanyl)-, from the Pd(II) complex. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While specific mechanistic studies for the synthesis of Benzenamine, 4-(3-furanyl)- are not extensively detailed in the literature, the general mechanism for Suzuki-Miyaura coupling is well-established. The efficiency of this process is highly dependent on the choice of catalyst, ligands, base, and solvent.

Table 1: Representative Conditions for the Suzuki-Miyaura Coupling to Form Aryl-Heteroaryl Bonds

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoaniline (B143363) | 3-Furanylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2 | 4-Iodoaniline | 3-Furanylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 92 |

| 3 | 4-Chloroaniline | 3-Furanylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 78 |

Another significant catalytic route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. In the context of synthesizing Benzenamine, 4-(3-furanyl)-, this could involve the reaction of 3-bromofuran (B129083) with aniline.

The catalytic cycle for the Buchwald-Hartwig amination shares some similarities with the Suzuki-Miyaura coupling, particularly the initial oxidative addition and final reductive elimination steps.

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromofuran) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (aniline) coordinates to the palladium center. The presence of a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center as the final product, Benzenamine, 4-(3-furanyl)-. This step regenerates the active Pd(0) catalyst.

The choice of ligand is crucial in the Buchwald-Hartwig amination to promote the reductive elimination step and prevent side reactions. Bulky, electron-rich phosphine ligands are commonly employed.

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromofuran | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 88 |

| 2 | 3-Chlorofuran | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 120 | 75 |

| 3 | 3-Bromofuran | Aniline | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ | Toluene | 110 | 90 |

In addition to palladium-based catalysts, nickel-catalyzed cross-coupling reactions have also been explored for the synthesis of similar biaryl compounds. Nickel catalysts can offer a more cost-effective alternative to palladium and can sometimes provide different reactivity and selectivity. For instance, a nickel-catalyzed Suzuki-Miyaura coupling has been reported for the synthesis of 5-(furan-3-yl)pyrimidine from 5-bromopyrimidine and 3-furanylboronic acid, achieving a high yield. orgsyn.org This suggests that a similar approach could be viable for the synthesis of Benzenamine, 4-(3-furanyl)-.

The general mechanism for nickel-catalyzed cross-coupling is analogous to that of palladium, involving Ni(0)/Ni(II) catalytic cycles.

Table 3: Nickel-Catalyzed Suzuki-Miyaura Coupling of a Heterocyclic Halide with 3-Furanylboronic Acid

| Heterocyclic Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | t-Amyl alcohol | 120 | 83 | orgsyn.org |

The detailed investigation of these catalytic mechanisms allows for the optimization of reaction conditions to achieve higher yields and purity of Benzenamine, 4-(3-furanyl)-, a valuable compound in chemical research and development.

Advanced Spectroscopic and Analytical Characterization of Benzenamine, 4 3 Furanyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of "Benzenamine, 4-(3-furanyl)-". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the molecular framework.

The ¹H NMR spectrum of "Benzenamine, 4-(3-furanyl)-" reveals distinct signals for each unique proton in the molecule. The aniline (B41778) portion of the molecule typically shows a characteristic AA'BB' system for the para-substituted benzene (B151609) ring. The protons ortho to the electron-donating amino group are shielded and appear upfield, while the protons meta to the amino group are shifted slightly downfield. The furan (B31954) ring protons exhibit chemical shifts and coupling constants that are indicative of their positions on the heterocyclic ring.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment. The carbon atom attached to the amino group (C4) is significantly shielded, while the carbon atom bonded to the furan ring (C1) is deshielded. The carbons of the furan ring have characteristic shifts that distinguish them from the benzenoid carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Note: These are estimated values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aniline H2/H6 | 6.7 - 6.9 | 115 - 118 |

| Aniline H3/H5 | 7.2 - 7.4 | 128 - 130 |

| Furan H2' | 7.5 - 7.7 | 142 - 144 |

| Furan H4' | 6.5 - 6.7 | 108 - 110 |

| Furan H5' | 7.4 - 7.6 | 140 - 142 |

| Aniline C1 | - | 130 - 133 |

| Aniline C4 | - | 145 - 148 |

| Furan C3' | - | 122 - 125 |

| NH₂ | 3.5 - 4.5 (broad) | - |

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle and confirming assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For "Benzenamine, 4-(3-furanyl)-", COSY would show correlations between adjacent protons on the benzene ring (H2 with H3, H5 with H6) and on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the benzene and furan rings, for instance, by showing a correlation from the furan protons to the C1 carbon of the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation or spatial arrangement of the two rings relative to each other.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond stretches, bends, and other molecular vibrations.

For "Benzenamine, 4-(3-furanyl)-", these techniques are excellent for identifying key functional groups.

N-H Vibrations: The primary amine group (-NH₂) gives rise to two characteristic stretching bands in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also observed around 1600-1640 cm⁻¹.

Aromatic C-H and C=C Vibrations: The benzene ring shows C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands in the 1450-1600 cm⁻¹ region.

Furan Ring Vibrations: The furan ring has its own set of characteristic C-H and C=C stretching bands, as well as a strong C-O-C (ether) stretching vibration, typically found around 1050-1250 cm⁻¹.

C-N Stretching: The stretching vibration of the aryl C-N bond occurs in the 1250-1350 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum. researchgate.net

Characteristic Vibrational Frequencies

| Functional Group/Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amine (-NH₂) | Scissoring (Bend) | 1600 - 1640 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Furan C-O-C | Asymmetric Stretch | 1050 - 1250 |

| Aryl C-N | Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and High-Resolution Mass Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For "Benzenamine, 4-(3-furanyl)-", MS provides two critical pieces of information: the exact molecular weight and structural details based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with very high precision (typically to four decimal places), which allows for the unambiguous determination of the molecular formula (C₁₀H₉NO).

Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺) is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a molecular fingerprint. For aromatic amines, fragmentation often involves pathways related to the stable aromatic structure. libretexts.orgmiamioh.edu Common fragmentation pathways for "Benzenamine, 4-(3-furanyl)-" would likely include:

Loss of CO: A characteristic fragmentation of the furan ring, leading to a [M-28]⁺ ion.

Loss of HCN: A common fragmentation pathway for anilines, resulting in a [M-27]⁺ ion.

Cleavage of the C-C bond between the two rings, leading to fragments corresponding to the individual charged rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly sensitive to conjugated systems.

The structure of "Benzenamine, 4-(3-furanyl)-" contains two key chromophores—the aniline system and the furan ring—which are conjugated. This extended π-electron system is expected to result in strong absorption bands in the UV region. Typically, substituted anilines show two main absorption bands corresponding to π → π* transitions. nist.gov The presence of the furan ring in conjugation with the aniline moiety would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to aniline itself. Studying the spectrum in solvents of different polarities can provide further information about the nature of the electronic transitions.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of "Benzenamine, 4-(3-furanyl)-", it is possible to generate a precise electron density map and, from that, a model of the atomic arrangement.

If a suitable crystal were obtained, this technique would provide precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the benzene and furan rings and the connecting bond.

Torsional Angles: Defining the relative orientation of the furan and benzene rings, which reveals the molecule's preferred conformation in the crystal lattice.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds involving the amine group and π-π stacking between the aromatic rings. This information is crucial for understanding how the molecules pack together in the solid state.

While specific crystallographic data for this compound may not be widely available, the technique remains the gold standard for unambiguous solid-state structural determination. rsc.org

Hyphenated Analytical Techniques for Complex Mixture Analysis

The analysis of "Benzenamine, 4-(3-furanyl)-" within complex matrices necessitates the use of sophisticated analytical methodologies that offer both high separation efficiency and selective detection. Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, are indispensable for the unambiguous identification and quantification of this compound in intricate samples such as environmental extracts, biological fluids, or industrial process streams. nih.govnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for this purpose, providing a powerful combination of chromatographic resolution and mass-to-charge ratio information for structural elucidation. researchgate.netcdnsciencepub.com

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and thermally stable compounds. For "Benzenamine, 4-(3-furanyl)-", successful GC-MS analysis would depend on its ability to be volatilized without degradation. The chromatographic separation would likely be performed on a capillary column with a non-polar or medium-polarity stationary phase to resolve it from other components in the mixture. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure.

While no specific mass spectrum for "Benzenamine, 4-(3-furanyl)-" is publicly available in spectral libraries, the fragmentation of structurally related furan-containing aniline derivatives has been studied. Research on 4-substituted N-(2-furylmethyl)anilines suggests that a primary fragmentation pathway involves the heterolytic cleavage of the C-N bond. orientjchem.org This would likely lead to the formation of a stable furanyl-containing cation. The mass spectrum of the parent compound, aniline, shows a prominent molecular ion peak and characteristic fragments from the loss of a hydrogen atom and the cyano group. researchgate.net For "Benzenamine, 4-(3-furanyl)-", one could anticipate a significant molecular ion peak and fragment ions corresponding to the furan and aniline moieties.

A representative table of potential GC-MS analytical parameters for "Benzenamine, 4-(3-furanyl)-" is presented below, based on methods used for similar aromatic amines. researchgate.net

Table 1: Representative GC-MS Analytical Parameters

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | OPTIMA 5 Amine (or equivalent) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

For non-volatile or thermally labile samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenated technique of choice. nih.govmdpi.com This method is highly applicable to the analysis of "Benzenamine, 4-(3-furanyl)-" in various complex mixtures. The separation is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 column. nih.govmdpi.com The mobile phase composition, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate, is optimized to achieve the best separation.

Following chromatographic separation, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is particularly suitable for polar compounds like anilines. In the mass spectrometer, the compound is ionized, often forming a protonated molecule [M+H]⁺ in positive ion mode. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to produce a characteristic product ion spectrum. This technique, also known as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers exceptional selectivity and sensitivity for trace analysis in complex matrices.

An example of a potential LC-MS/MS method for the analysis of "Benzenamine, 4-(3-furanyl)-" is detailed in the table below, drawing from established methods for the analysis of other aniline derivatives. nih.gov

Table 2: Representative LC-MS/MS Analytical Parameters

| Parameter | Value |

|---|---|

| Liquid Chromatograph | |

| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z of [M+H]⁺ for Benzenamine, 4-(3-furanyl)- |

The combination of retention time from the chromatography and the specific mass-to-charge ratios of the parent and fragment ions from the mass spectrometry provides a high degree of confidence in the identification and quantification of "Benzenamine, 4-(3-furanyl)-" even in the presence of a multitude of other compounds. cdnsciencepub.com

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. youtube.com

For Benzenamine, 4-(3-furanyl)-, the electronic structure is a composite of the electron-donating aniline (B41778) moiety and the π-conjugated furan (B31954) ring. In aniline and its derivatives, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom of the amino group, reflecting its electron-donating nature. Conversely, electron-withdrawing groups tend to lower both HOMO and LUMO energy levels, while electron-donating groups raise them. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated via DFT This table presents hypothetical values for Benzenamine, 4-(3-furanyl)- based on typical results for similar aniline derivatives calculated at the B3LYP/6-311+G(d,p) level of theory. researchgate.netthaiscience.info

| Parameter | Symbol | Representative Value | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.65 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.85 | eV |

| HOMO-LUMO Energy Gap | ΔE | 4.80 | eV |

| Ionization Potential | I | 5.65 | eV |

| Electron Affinity | A | 0.85 | eV |

| Chemical Hardness | η | 2.40 | eV |

| Chemical Softness | S | 0.417 | eV-1 |

| Electronegativity | χ | 3.25 | eV |

| Electrophilicity Index | ω | 2.20 | eV |

Conformational Analysis and Molecular Dynamics Simulations

Computational studies on similar biaryl systems, such as N-benzyl-N-(furan-2-ylmethyl) acetamide, show that multiple stable conformations can exist, separated by rotational energy barriers. researchgate.net For Benzenamine, 4-(3-furanyl)-, a planar or near-planar conformation would maximize π-orbital overlap, enhancing electronic communication between the rings. However, steric hindrance between hydrogen atoms on the adjacent rings could favor a twisted conformation. DFT calculations would be necessary to determine the precise energy landscape of this rotation.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in different environments, such as in a solvent or interacting with a biological target. scispace.comacs.org MD studies on aniline and its derivatives in aqueous solutions have been used to investigate hydrogen bonding networks and diffusion properties. researchgate.netbohrium.com For Benzenamine, 4-(3-furanyl)-, MD simulations could model its solvation, aggregation behavior, and the flexibility of the furan-phenyl bond over time, providing a more realistic picture of its behavior in solution. scispace.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of intermediates and the characterization of transition states. frontiersin.org This modeling is essential for understanding reaction kinetics and predicting product formation.

For Benzenamine, 4-(3-furanyl)-, several reaction pathways are of interest, such as its synthesis or its subsequent reactions like oxidation or electrophilic substitution. For instance, the oxidation of anilines can lead to the formation of various π-conjugated products through C-N or N-N bond formation. researchgate.net Computational modeling of the reaction between 4-methyl aniline and hydroxyl radicals has been performed to determine reaction mechanisms and calculate rate coefficients, identifying key products and transition state structures. mdpi.com

A similar computational approach could be applied to model the reaction pathways of Benzenamine, 4-(3-furanyl)-. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. mdpi.com Transition state theory can then be used to calculate reaction rate constants. mdpi.com Such studies would characterize the geometry and energy of the transition states, providing critical information about the reaction's activation energy and feasibility. For example, modeling the amination of an aryl chloride with an aniline derivative can elucidate whether oxidative addition or reductive elimination is the rate-limiting step. sci-hub.red

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures. DFT methods can accurately compute vibrational frequencies (FT-IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). rsc.org

For Benzenamine, 4-(3-furanyl)-, DFT calculations could predict its characteristic vibrational modes, such as the N-H stretching of the amine group, C-N stretching, and the aromatic C-H and C=C stretching of both the furan and benzene rings. These predicted spectra can be compared with experimental results to confirm the synthesis of the compound. Studies on similar molecules, such as furan-based molecular wires, have shown good agreement between calculated and experimental IR, NMR, and mass spectrometry data. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption. nih.gov The calculations would likely show π-π* transitions involving the conjugated system spanning both rings. The correlation between predicted and experimental spectra provides a powerful validation of both the synthesized structure and the computational methodology employed.

Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP) Mapping

Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. nih.gov NLO properties are related to the molecular polarizability (α) and hyperpolarizability (β). The presence of the electron-donating amino group on one end of the conjugated system (aniline) and the furan ring could induce a significant dipole moment and enhance the NLO response. Computational studies on various aniline derivatives have successfully evaluated their NLO properties, often showing hyperpolarizability values many times greater than that of standard materials like urea. researchgate.netresearchgate.net

Table 2: Representative NLO Properties Calculated via DFT This table presents hypothetical values for Benzenamine, 4-(3-furanyl)- based on typical results for similar aniline derivatives. jmaterenvironsci.com

| Property | Symbol | Representative Value | Unit |

| Dipole Moment | µ | 3.50 | Debye |

| Mean Polarizability | <α> | 25 x 10-24 | esu |

| First Hyperpolarizability | βtot | 40 x 10-30 | esu |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity sites. researchgate.netresearchgate.net The MEP map uses a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For Benzenamine, 4-(3-furanyl)-, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amino group and potentially on the oxygen atom of the furan ring, identifying these as sites for electrophilic attack or hydrogen bonding. thaiscience.infopnas.org The hydrogen atoms of the amino group would appear as regions of positive potential (blue). researchgate.net Such maps provide a clear, intuitive picture of where the molecule is most likely to interact with other reagents. thaiscience.infojmaterenvironsci.com

Derivatization Strategies and Applications in Materials Science and Fine Chemical Synthesis

Synthesis of Substituted Derivatives for Modulated Chemical Propertiessemanticscholar.org

The primary amino group (-NH₂) on the aniline (B41778) ring is a highly reactive nucleophilic center, making it a prime target for functionalization. These reactions are fundamental for creating precursors for pharmaceuticals, polymers, and dyes. Common strategies include acylation, alkylation, and condensation reactions.

Acylation, for instance, involves reacting the amine with acyl chlorides or anhydrides to form stable amides. This transformation is often used to protect the amino group during subsequent electrophilic substitution reactions on the aromatic rings. byjus.com Another important reaction is the condensation with aldehydes and ketones to form Schiff bases (imines). These Schiff bases are valuable intermediates and can themselves act as versatile ligands in coordination chemistry. iosrjournals.org

| Reaction Type | Reagent Example | Product Class | Potential Application |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Protection of amine, synthesis of polyamides |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Modulating basicity and electronic properties |

| Schiff Base Formation | Benzaldehyde | Imine | Ligand synthesis, chemical intermediates |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | Pharmaceutical synthesis |

The furan (B31954) ring is a π-rich heterocyclic system, making it highly susceptible to electrophilic substitution reactions. chemicalbook.com Due to the electronic nature of the oxygen heteroatom, these substitutions preferentially occur at the C2 and C5 positions (alpha to the oxygen), which are more activated than the C3 and C4 positions. quora.comreddit.com The intermediate cation formed by an attack at the C2 or C5 position is better stabilized by resonance. chemicalbook.com

Typical electrophilic substitution reactions for furans, such as halogenation, nitration, and Friedel-Crafts acylation, can be carried out under milder conditions than those required for benzene (B151609). pearson.com For instance, bromination can often be achieved using N-bromosuccinimide (NBS). These modifications introduce new functional groups onto the furan moiety, which can drastically alter the molecule's electronic properties and steric profile.

| Reaction Type | Reagent Example | Expected Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C2 or C5 | Bromo-substituted furan derivative |

| Nitration | Acetyl Nitrate | C2 or C5 | Nitro-substituted furan derivative |

| Friedel-Crafts Acylation | Acetic Anhydride / BF₃ | C2 or C5 | Acetyl-substituted furan derivative |

| Sulfonation | Pyridine-SO₃ complex | C2 or C5 | Furan-sulfonic acid derivative |

The amino group is a powerful activating group that directs electrophilic aromatic substitution to the ortho and para positions on the phenyl ring. byjus.com In Benzenamine, 4-(3-furanyl)-, the para position is already occupied by the furan ring. Therefore, electrophilic substitution is expected to occur at the ortho positions relative to the amino group (C3 and C5).

The high reactivity of the aniline ring can sometimes lead to multiple substitutions or unwanted side reactions. byjus.com To achieve mono-substitution and control the reaction's selectivity, the amino group is often temporarily protected by converting it into an amide (e.g., an acetanilide). This moderately deactivates the ring and increases steric hindrance, favoring para-substitution of the protecting group, which corresponds to ortho-substitution of the original amine. After the desired substitution on the ring is complete, the protecting group can be easily removed by hydrolysis to regenerate the amino group.

| Reaction Type | Reagent | Condition | Expected Product |

|---|---|---|---|

| Bromination | Bromine water | Uncontrolled | 2,6-Dibromo-4-(3-furanyl)aniline |

| Controlled Bromination | Acetic Anhydride, then Br₂ | Protection-Substitution-Deprotection | 2-Bromo-4-(3-furanyl)aniline |

| Nitration | HNO₃ / H₂SO₄ (with protection) | Protection-Substitution-Deprotection | 2-Nitro-4-(3-furanyl)aniline |

| Sulfonation | Fuming H₂SO₄ | Heating | 2-Amino-5-(3-furanyl)benzenesulfonic acid |

Integration into Polymeric and Supramolecular Architecturesnih.govrsc.orgbenchchem.com

The unique structure of Benzenamine, 4-(3-furanyl)- makes it an excellent candidate for incorporation into larger, more complex chemical structures such as polymers and supramolecular assemblies.

Aniline and its derivatives are well-known monomers for the synthesis of polyanilines (PANI), a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. nih.govresearchgate.net Benzenamine, 4-(3-furanyl)- can be polymerized through chemical or electrochemical oxidative methods. In chemical oxidative polymerization, the monomer is treated with an oxidant, such as ammonium (B1175870) persulfate, in an acidic medium. nih.govresearchgate.net

The resulting polymer, poly[4-(3-furanyl)aniline], would be expected to have properties influenced by the furan moiety. The furan rings could affect the polymer's solubility, morphology, and electronic properties. Research on the copolymerization of furan and aniline has demonstrated that incorporating furan units can influence the polymer's conductivity and yield, confirming that a true copolymerization occurs. nih.gov The presence of the furan ring in the polymer backbone could offer additional sites for cross-linking or post-polymerization functionalization, leading to novel materials with tailored characteristics. nih.gov The properties of the final polymer, such as solubility and surface morphology, are significantly impacted by the nature of the substituent on the aniline monomer. researchgate.netrsc.org

Molecules containing nitrogen and oxygen donor atoms are excellent ligands for forming complexes with metal ions. Benzenamine, 4-(3-furanyl)- possesses two potential coordination sites: the lone pair of electrons on the amino nitrogen and the lone pairs on the furan oxygen. It can function as a monodentate ligand, coordinating through the more basic amino nitrogen, or potentially as a bidentate ligand, although the geometry might not be ideal for chelation with a single metal center.

More commonly, derivatives of this compound, particularly Schiff bases formed by reacting the amino group with aldehydes, create highly effective multidentate ligands. iosrjournals.org For example, a Schiff base derived from Benzenamine, 4-(3-furanyl)- and salicylaldehyde would present a tridentate N,O,O-donor set (imine nitrogen, phenolic oxygen, and furan oxygen), capable of forming stable complexes with a variety of transition metals. iosrjournals.orgimpactfactor.org These metal complexes have applications in catalysis, materials science, and as models for biological systems. The resulting coordination polymers or discrete metal-organic complexes can form intricate one-, two-, or three-dimensional supramolecular architectures stabilized by coordination bonds and other non-covalent interactions.

Building Block for Supramolecular Assemblies

Benzenamine, 4-(3-furanyl)- possesses distinct structural features that make it a promising candidate as a building block for the construction of supramolecular assemblies. The formation of these complex, ordered structures is driven by non-covalent interactions, and the molecular architecture of 4-(3-furanyl)aniline offers several key functionalities to facilitate this self-assembly process. The primary amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. Simultaneously, the aromatic phenyl and furan rings provide surfaces for π-π stacking interactions.

The interplay of hydrogen bonding and π-π stacking is a well-established principle in the design of supramolecular structures. In systems involving anilines and phenols, for example, robust and predictable hydrogen-bonded tetramer synthons have been observed, which further assemble into extended octamer structures through π-π stacking. This modular approach, termed the Long-Range Synthon Aufbau Module (LSAM), allows for the rational design of crystal structures. The aniline moiety in Benzenamine, 4-(3-furanyl)- can participate in similar hydrogen-bonding networks.

Applications as Intermediates in Multi-Step Organic Synthesis

Benzenamine, 4-(3-furanyl)- is a versatile intermediate in multi-step organic synthesis, primarily due to the reactivity of its aniline and furan components. The primary aromatic amine is a key functional group that can undergo a wide array of chemical transformations, including diazotization, acylation, alkylation, and condensation reactions. These reactions allow for the introduction of diverse functionalities and the construction of more complex molecular architectures. The furan ring, a five-membered aromatic heterocycle, can also participate in various reactions, further enhancing the synthetic utility of the parent molecule.

Precursors for Heterocyclic Compounds (e.g., quinolines, triazoles, imidazoline, thiadiazines)

The structure of Benzenamine, 4-(3-furanyl)- makes it an ideal starting material for the synthesis of a variety of heterocyclic systems, which are core components of many pharmaceuticals and functional materials.

Quinolines: Anilines are classical precursors for the synthesis of the quinoline ring system. Benzenamine, 4-(3-furanyl)- can be used to generate furoquinoline derivatives, which are of significant interest in medicinal chemistry. For instance, the synthesis of 4-anilinofuro[2,3-b]quinolines has been reported, demonstrating the utility of furan-containing anilines in building these fused heterocyclic scaffolds. nih.gov Established synthetic methods like the Combes, Doebner-von Miller, or Friedländer synthesis can theoretically be adapted, using Benzenamine, 4-(3-furanyl)- as the aniline component to produce quinolines bearing a furan substituent. iipseries.orgorganic-chemistry.org

Triazoles: The primary amine of Benzenamine, 4-(3-furanyl)- is a key functional group for the construction of triazole rings. General methods for synthesizing 1,2,3-triazoles often involve the reaction of anilines with sources of azide or participation in multi-component reactions. frontiersin.orgnih.gov For example, anilines can be converted to aryl azides, which then undergo cycloaddition reactions with alkynes (Click chemistry) to form 1,4-disubstituted-1,2,3-triazoles. Alternatively, three-component reactions involving an aniline, an aromatic ketone, and a sulfonohydrazide can yield 1,4-disubstituted-1,2,3-triazoles under nonmetal-mediated conditions. nih.gov

Imidazoline: The synthesis of imidazoline derivatives can be achieved using aromatic amines as starting materials. A relevant one-pot procedure involves the reaction of an aromatic amine with an aldehyde and an α-halo oxime, such as 2-bromo-1-(2-furanyl)ethanone oxime, to yield 4-furyl substituted 3-imidazoline 3-oxides. arkat-usa.org By applying this methodology, Benzenamine, 4-(3-furanyl)- could react with an appropriate aldehyde and halo-oxime to generate novel imidazoline structures incorporating the 4-(3-furanyl)phenyl moiety.

Thiadiazines: 1,3,4-Thiadiazines are another class of heterocycles accessible from aniline precursors. A common synthetic route involves the cyclocondensation of a thiosemicarbazide derivative with an α-haloketone. biointerfaceresearch.com Benzenamine, 4-(3-furanyl)- can be converted into the corresponding 4-(4-(furan-3-yl)phenyl)thiosemicarbazide. Subsequent reaction of this intermediate with various phenacyl bromides or other α-haloketones would be expected to yield a library of novel 1,3,4-thiadiazine derivatives. nih.gov

Table 1: Synthesis of Heterocyclic Compounds from Benzenamine, 4-(3-furanyl)- This table is interactive. You can sort and filter the data.

| Target Heterocycle | General Reaction Type | Key Reagents for Benzenamine, 4-(3-furanyl)- | Resulting Structure Class |

|---|---|---|---|

| Quinoline | Cyclocondensation (e.g., Combes) | β-Diketone (e.g., acetylacetone) | 4-(Furan-3-yl) substituted quinoline |

| Triazole | Multi-component Reaction | Aromatic ketone, Sulfonohydrazide | 1-(4-(Furan-3-yl)phenyl)-4-aryl-1,2,3-triazole |

| Imidazoline | One-pot Condensation/Cyclization | Aldehyde, α-Halo oxime | 1-(4-(Furan-3-yl)phenyl)imidazoline derivative |

| Thiadiazine | Thiosemicarbazide formation & Cyclization | Thiophosgene, Hydrazine (B178648), α-Haloketone | 2-(4-(Furan-3-yl)phenylamino)-1,3,4-thiadiazine |

Reagents in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. The aniline functional group is known to participate in and promote such reaction sequences.

Aniline-promoted cascade reactions have been developed for the synthesis of structurally diverse chromenes. nih.gov In these processes, anilines act as catalysts or promoters for a cyclization-replacement cascade involving substrates like 2-hydroxycinnamaldehydes and various carbon nucleophiles. nih.gov The reaction proceeds through the in-situ formation of an N,O-acetal, which is then displaced by a nucleophile. nih.gov Given its structural similarity to simple anilines, Benzenamine, 4-(3-furanyl)- is a viable candidate to act as the amine component in such domino reactions, potentially leading to novel chromene derivatives functionalized with a furan-phenyl group. Similarly, domino reactions for the synthesis of Hantzsch-type 1,4-dihydropyridines have been developed using various amines, highlighting another potential application for this versatile intermediate. nih.gov

Scaffolds for Novel Chemical Entities

In medicinal chemistry and materials science, a "scaffold" refers to a core molecular structure upon which various functional groups can be appended to create a library of new compounds for screening and development. Benzenamine, 4-(3-furanyl)- represents a valuable and synthetically attractive scaffold. It combines two important structural motifs: the furan ring, which is a key component in numerous biologically active compounds, and the aniline unit, which provides a versatile handle for synthetic modification.

The utility of this scaffold is exemplified by its use in the synthesis of 4-anilinofuro[2,3-b]quinoline derivatives, which have been investigated as potential anticancer agents. nih.gov In this context, the entire Benzenamine, 4-(3-furanyl)- molecule serves as a foundational building block that is incorporated into a larger, more complex, and biologically active entity. The design of novel chemical entities often involves the strategic combination of known pharmacophores or privileged structures. The 4-(aryl)aniline framework itself is a common feature in many kinase inhibitors and other targeted therapeutics, and the incorporation of a furan ring offers opportunities to modulate properties such as solubility, metabolic stability, and receptor binding interactions. Therefore, Benzenamine, 4-(3-furanyl)- serves as an excellent starting point for the development of new molecules with potential applications in drug discovery and materials science. nih.govnih.gov

Future Perspectives and Research Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. For "Benzenamine, 4-(3-furanyl)-", a primary future objective is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional cross-coupling methods for the synthesis of biaryls, while effective, often rely on stoichiometric amounts of reagents and generate significant waste.

Future research will likely focus on: